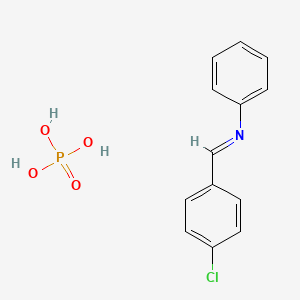
ethane;niobium(5+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane;niobium(5+) is a compound that combines ethane, a simple hydrocarbon, with niobium in its +5 oxidation state. Niobium is a transition metal known for its high melting point and resistance to corrosion. The combination of ethane and niobium(5+) is of interest in various fields, particularly in catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethane;niobium(5+) can be synthesized through various methods. One common approach involves the reaction of niobium pentachloride with sodium ethoxide. The reaction proceeds as follows: [ \text{NbCl}_5 + 5 \text{NaOEt} \rightarrow \text{Nb(OEt)}_5 + 5 \text{NaCl} ] This method involves the use of niobium pentachloride and sodium ethoxide under controlled conditions to produce niobium ethoxide, which can then be further processed to obtain ethane;niobium(5+) .
Industrial Production Methods
In industrial settings, the production of ethane;niobium(5+) often involves large-scale hydrothermal methods. These methods utilize high temperatures and pressures to facilitate the reaction between niobium compounds and ethane derivatives. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane;niobium(5+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides and ethylene.
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states.
Substitution: Ethane;niobium(5+) can participate in substitution reactions where ethoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ethane;niobium(5+) include oxygen, hydrogen, and various organic ligands. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from reactions involving ethane;niobium(5+) include niobium oxides, ethylene, and substituted niobium compounds. These products are of significant interest in catalysis and materials science .
Applications De Recherche Scientifique
Ethane;niobium(5+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in oxidative dehydrogenation reactions to produce ethylene from ethane.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, including coatings and alloys.
Mécanisme D'action
The mechanism by which ethane;niobium(5+) exerts its effects involves the activation of ethane through the formation of reactive intermediates. Niobium(5+) acts as a catalyst, facilitating the dehydrogenation of ethane to produce ethylene. The molecular targets include the C-H bonds in ethane, which are activated and broken during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethane;niobium(5+) include:
Niobium pentoxide (Nb₂O₅): A common niobium compound used in various applications.
Niobium ethoxide (Nb(OEt)₅): A precursor to ethane;niobium(5+) and used in sol-gel processes.
Niobium chloride (NbCl₅): Another niobium compound used in synthesis and catalysis.
Uniqueness
Ethane;niobium(5+) is unique due to its combination of a simple hydrocarbon with a transition metal in a high oxidation state. This combination allows for unique catalytic properties and reactivity, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
63646-95-7 |
|---|---|
Formule moléculaire |
C10H25Nb |
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
ethane;niobium(5+) |
InChI |
InChI=1S/5C2H5.Nb/c5*1-2;/h5*1H2,2H3;/q5*-1;+5 |
Clé InChI |
PBAIQWCYUJGYCX-UHFFFAOYSA-N |
SMILES canonique |
C[CH2-].C[CH2-].C[CH2-].C[CH2-].C[CH2-].[Nb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
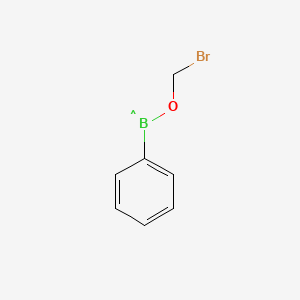
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
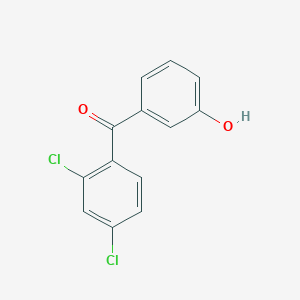

![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
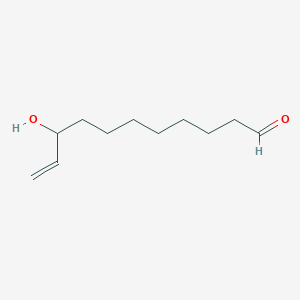
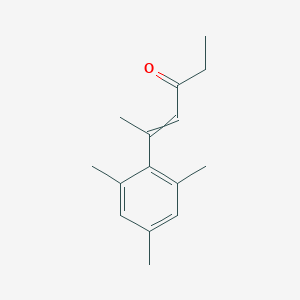
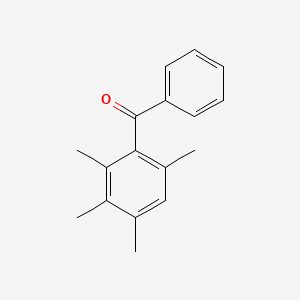

![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)

